W-19 (hydrochloride)

Description

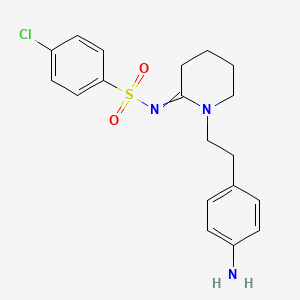

W-19 (hydrochloride) is an analytical reference material categorized as an analgesic. It is a nitro-reduction metabolite of W-18 and is intended for research and forensic applications . The compound has a molecular formula of C19H22ClN3O2S • HCl and a molecular weight of 428.4 g/mol .

Properties

CAS No. |

93101-03-2 |

|---|---|

Molecular Formula |

C19H22ClN3O2S |

Molecular Weight |

391.9 g/mol |

IUPAC Name |

N-[1-[2-(4-aminophenyl)ethyl]piperidin-2-ylidene]-4-chlorobenzenesulfonamide |

InChI |

InChI=1S/C19H22ClN3O2S/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15/h4-11H,1-3,12-14,21H2 |

InChI Key |

LPAZQXGIOLCCTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

The preparation of W-19 (hydrochloride) involves synthetic routes that include the reduction of nitro groups. The specific reaction conditions and industrial production methods are not widely documented, but it is known that the compound is synthesized through a series of chemical reactions involving piperidinylidene and benzenesulfonamide derivatives .

Chemical Reactions Analysis

Acid-Base Reactions

As a hydrochloride salt, W-19 readily participates in acid-base interactions. In aqueous environments, it dissociates into its free base form and chloride ions:

This property enhances its solubility in polar solvents like water and methanol . The dissociation equilibrium is pH-dependent, with protonation occurring preferentially in acidic conditions.

Solubility in Organic Solvents

W-19 (hydrochloride) demonstrates variable solubility across solvents, critical for its purification and analytical applications:

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Dimethylformamide | 14 | Room temperature |

| Dimethyl sulfoxide | 12 | 37°C with sonication |

| Ethanol | 5 | Room temperature |

| PBS (pH 7.2) | 0.5 | Mixed 1:1 with DMF |

Data from indicate that solubility increases with temperature and ultrasonic agitation.

Thermal Stability

W-19 (hydrochloride) remains stable at temperatures up to 100°C but degrades above 150°C, producing aromatic byproducts and releasing HCl gas.

Photolytic Stability

Exposure to UV light (λ = 254 nm) induces decomposition via cleavage of the sulfonamide bond, forming 4-chlorobenzenesulfonic acid and a secondary amine fragment .

Reduction Pathways

W-19 undergoes nitro-group reduction, a key metabolic pathway, to form Deschloro W-19 (hydrochloride) . This reaction typically employs sodium borohydride (NaBH₄) or catalytic hydrogenation:

Oxidation Reactions

Controlled oxidation of the piperidine ring with pyridinium chlorochromate (PCC) yields a ketone derivative, altering its pharmacological activity .

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), producing halogenated analogs . For example:

Hydrolysis

In alkaline solutions (pH > 10), hydrolysis of the sulfonamide bond occurs, generating 4-chlorobenzenesulfonic acid and a piperidine derivative. The reaction follows first-order kinetics with a half-life of 12 hours at 25°C .

Interactions with Biological Targets

While not a classical chemical reaction, W-19 (hydrochloride) exhibits non-covalent interactions with opioid receptors due to its structural similarity to W-18. These interactions involve hydrogen bonding with receptor residues and π-π stacking with aromatic amino acids .

Synthetic Byproducts and Impurities

Common impurities identified during synthesis include:

Scientific Research Applications

W-19 (hydrochloride) is primarily used in scientific research for its analgesic properties. It is utilized in:

Chemistry: As an analytical reference material for mass spectrometry and other analytical techniques.

Biology: In studies related to pain management and the biological pathways involved in analgesia.

Medicine: Research on its potential therapeutic applications and comparison with other analgesics.

Mechanism of Action

The mechanism of action of W-19 (hydrochloride) involves its interaction with specific molecular targets and pathways related to pain perception. It is believed to exert its analgesic effects by modulating the activity of certain receptors and enzymes involved in the pain signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known to be significantly more potent than morphine .

Comparison with Similar Compounds

W-19 (hydrochloride) is compared with other similar compounds such as W-18 and deschloro W-19 (hydrochloride). These compounds share structural similarities but differ in their potency and specific applications:

W-18: The parent compound of W-19, known for its potent analgesic properties.

Deschloro W-19 (hydrochloride): A structurally similar compound with slight variations in its chemical structure and potency.

W-19 (hydrochloride) is unique due to its high potency and specific applications in forensic and analytical research.

Q & A

Q. What are the standard analytical methods for characterizing the purity and structural identity of W-19 hydrochloride?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, while High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for assessing purity (>98%) . Mass spectrometry (MS) provides molecular weight validation and detects impurities. For hydrochloride salts, elemental analysis (e.g., chloride ion quantification via titration) is essential to verify stoichiometry . Always compare results with reference standards and document spectral data in supplementary materials for reproducibility .

Q. How can researchers ensure reproducibility in the synthesis of W-19 hydrochloride?

Reproducibility requires meticulous documentation of synthetic protocols, including reaction conditions (temperature, solvent, molar ratios), purification steps (recrystallization solvents, column chromatography parameters), and characterization data. Adhere to guidelines for reporting experimental details in the "Methods" section, such as specifying reagent sources (e.g., Sigma-Aldridge grade) and equipment models . Include negative controls and replicate experiments to validate consistency. For novel compounds, provide full spectral datasets and purity metrics in the main text or supplementary files .

Q. What are the best practices for validating the biological activity of W-19 hydrochloride in preliminary assays?

Use cell-based assays (e.g., enzyme inhibition, receptor binding) with appropriate positive and negative controls. For example, if studying W-19 as a kinase inhibitor, include a reference inhibitor like staurosporine and measure IC₅₀ values in triplicate. Normalize data to vehicle-treated groups and account for solvent effects (e.g., DMSO concentration ≤0.1%). Statistical analysis (e.g., ANOVA with post-hoc tests) must be applied, and raw data should be archived for independent verification .

Advanced Research Questions

Q. How to design experiments to optimize the bioavailability of W-19 hydrochloride in preclinical models?

Employ a factorial design to test variables such as formulation (e.g., hydrogels, nanoparticles ), administration routes (oral vs. intravenous), and co-solvents (e.g., PEG 400). Use pharmacokinetic studies to measure parameters like Cₘₐₓ, Tₘₐₓ, and half-life. For in vivo models, ensure sample sizes are statistically powered (n ≥ 6 per group) and include terminal blood/tissue collection time points. Validate bioavailability improvements via comparative AUC calculations and dissolution testing .

Q. What methodologies are recommended for resolving contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from metabolic instability, poor tissue penetration, or off-target effects. Address these by:

- Conducting metabolite profiling (LC-MS/MS) to identify degradation products .

- Performing tissue distribution studies using radiolabeled W-19.

- Validating target engagement via immunohistochemistry or Western blotting in treated tissues. Cross-reference in vitro potency (IC₅₀) with in vivo effective doses, adjusting for protein binding and pharmacokinetic barriers .

Q. How can researchers assess the stability of W-19 hydrochloride under varying storage and physiological conditions?

Design accelerated stability studies by exposing the compound to stressors:

- Thermal stability: Store at 25°C, 40°C, and 60°C for 1–3 months; analyze degradation via HPLC .

- pH stability: Incubate in buffers (pH 1.2, 4.5, 7.4) simulating gastric, lysosomal, and plasma environments.

- Light sensitivity: Expose to UV-Vis light and monitor photodegradation. Document degradation products and establish a shelf-life prediction model using Arrhenius equations. Include stability data in supplementary materials .

Methodological Notes

- Data Contradiction Analysis: Use Bland-Altman plots or Cohen’s kappa to evaluate inter-assay variability . For conflicting biological results, repeat experiments with orthogonal assays (e.g., SPR vs. ITC for binding affinity).

- Ethical Reporting: Disclose all negative results and methodological limitations (e.g., batch-to-batch variability) to avoid publication bias .

- Supplemental Materials: Archive raw NMR/MS spectra, pharmacokinetic curves, and statistical analysis scripts in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.